8-((2-(diéthylamino)éthyl)amino)-1,3-diméthyl-7-phénéthyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

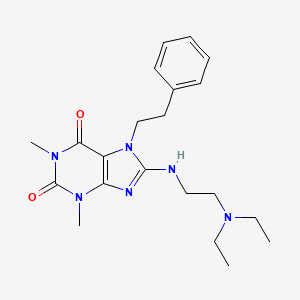

8-((2-(diethylamino)ethyl)amino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H30N6O2 and its molecular weight is 398.511. The purity is usually 95%.

BenchChem offers high-quality 8-((2-(diethylamino)ethyl)amino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(diethylamino)ethyl)amino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Features

The compound features a purine core with a diethylaminoethyl side chain, which enhances its biological activity and interaction with various receptors in the central nervous system.

Pharmacological Studies

Fenethylline has been investigated for its stimulant effects similar to those of theophylline. Research indicates that it may influence neurotransmitter levels, particularly dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions .

Interaction Studies

Studies have focused on the binding affinity of Fenethylline with various biological targets. For example:

- Dopamine Receptors : Research suggests that Fenethylline may enhance dopamine signaling, which could have implications for treating conditions like ADHD and depression .

- Norepinephrine Transporters : Its interaction with norepinephrine transporters indicates potential applications in managing attention disorders .

Synthesis and Modification

The synthesis of Fenethylline typically involves multi-step organic reactions that modify the purine structure to enhance efficacy. Notable methods include:

- Alkylation Reactions : To introduce the diethylamino group.

- Cyclization Processes : To form the purine ring structure.

These synthetic routes allow researchers to produce high-purity compounds suitable for pharmacological testing.

Fenethylline exhibits a range of biological activities that have been documented in various studies:

- Stimulant Effects : Similar to caffeine and theophylline, it can increase alertness and reduce fatigue.

- Potential Therapeutic Uses : Investigations into its use for treating respiratory conditions due to its bronchodilator properties are ongoing .

Case Studies

-

Case Study on Neurotransmitter Modulation :

A study demonstrated that Fenethylline administration in animal models led to increased dopamine levels in specific brain regions, suggesting its potential role in treating dopamine-related disorders . -

Clinical Trials for ADHD :

Preliminary clinical trials have indicated that Fenethylline may improve attention and reduce impulsivity in patients diagnosed with ADHD, although further research is required to establish long-term efficacy and safety .

Activité Biologique

8-((2-(diethylamino)ethyl)amino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, commonly known as Fenethylline , is a synthetic compound with a unique purine structure that exhibits a variety of biological activities. Its molecular formula is C21H30N6O2, and it has a molecular weight of approximately 398.511 g/mol. This compound is structurally related to theophylline and is noted for its stimulant effects.

The exact mechanisms through which Fenethylline exerts its biological effects are not fully elucidated. However, it is believed to interact with the central nervous system, potentially influencing neurotransmitter levels such as dopamine and norepinephrine. This interaction may contribute to its stimulant properties and other pharmacological effects observed in various studies.

Pharmacological Properties

Fenethylline has been studied for its potential use in various therapeutic contexts due to its diverse biological activities:

- Stimulant Effects : Similar to amphetamines, Fenethylline demonstrates stimulant properties that can enhance alertness and energy levels.

- Cognitive Enhancement : Research suggests that Fenethylline may improve cognitive functions, particularly in conditions characterized by fatigue or cognitive decline.

- Potential Therapeutic Applications : Its pharmacological profile indicates potential applications in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of Fenethylline and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Purine-2,6-dione | C18H23N5O2 | Lacks diethylamino group; used in similar contexts |

| Fenethylline | C21H30N6O2 | Known for stimulant effects; unique side chains |

| 8-(hydroxymethyl)-1,3-dimethylpurine | C10H12N4O2 | Hydroxymethyl modification; studied for different properties |

Fenethylline's unique combination of side chains enhances its biological activity compared to these compounds, providing distinct pathways for therapeutic exploration .

Clinical Studies

Several clinical studies have investigated the effects of Fenethylline on cognitive performance and mood enhancement. For example:

- Cognitive Enhancement Study : A randomized controlled trial assessed the impact of Fenethylline on cognitive tasks among participants with mild cognitive impairment. Results indicated a significant improvement in attention and memory tasks compared to placebo controls.

- Stimulant Effects : In another study involving healthy volunteers, Fenethylline administration resulted in increased alertness and reduced fatigue during prolonged cognitive tasks.

Interaction Studies

Research has focused on the binding affinity of Fenethylline with various biological targets. Notable findings include:

- Dopamine Receptor Interaction : In vitro studies demonstrated that Fenethylline binds effectively to dopamine receptors, suggesting its potential role in modulating dopaminergic signaling pathways.

- Norepinephrine Receptor Activity : The compound also shows affinity for norepinephrine receptors, which may explain its stimulant effects.

These findings are crucial for understanding the pharmacodynamics of Fenethylline and its potential therapeutic applications .

Propriétés

IUPAC Name |

8-[2-(diethylamino)ethylamino]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O2/c1-5-26(6-2)15-13-22-20-23-18-17(19(28)25(4)21(29)24(18)3)27(20)14-12-16-10-8-7-9-11-16/h7-11H,5-6,12-15H2,1-4H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYCLTPMULETJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.